molecular formula C14H19N3O2 B11856873 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B11856873
M. Wt: 261.32 g/mol
InChI Key: XELUEZLSHQZVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. This molecule features a piperidine-3-carboxylic acid moiety linked to a tetrahydroquinazoline core, a scaffold recognized in the development of pharmacologically active agents . Quinazoline derivatives are frequently investigated for their potential to interact with enzymatic targets and cellular pathways . The specific research applications and biochemical properties of this compound require further investigation by qualified researchers. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for determining the suitability of this product for its intended use and for conducting all necessary research and safety assessments.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C14H19N3O2/c18-14(19)10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h9-10H,1-8H2,(H,18,19)

InChI Key

XELUEZLSHQZVTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCCC(C3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamines with Carbonyl Derivatives

A widely adopted method involves reacting 1,2,3,6-tetrahydrophthalic anhydride with amines or urea derivatives. For instance, cyclization of tetrahydrophthalic anhydride with urea in refluxing toluene yields tetrahydroquinazolin-2-ones. This reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the six-membered ring. Adjustments in stoichiometry and solvent polarity (e.g., toluene vs. pyridine) influence reaction rates and yields, with typical outputs ranging from 68% to 77%.

Reductive Amination Strategies

Alternative approaches employ reductive amination of ketones or aldehydes with diamines. For example, cyclohexenone derivatives can react with guanidine analogs under hydrogenation conditions to generate the saturated quinazoline core. Catalysts such as palladium on carbon or Raney nickel are critical for achieving high regioselectivity, though detailed protocols for this specific substrate remain proprietary.

Piperidine Moiety Attachment: Coupling Strategies

Integrating the piperidine ring at the 4-position of the tetrahydroquinazoline core requires precise coupling techniques:

Nucleophilic Aromatic Substitution

Piperidine derivatives undergo nucleophilic substitution with halogenated tetrahydroquinazolines. In one protocol, 4-chloro-5,6,7,8-tetrahydroquinazoline reacts with piperidine-3-carboxylic acid ethyl ester in acetonitrile at 80°C for 18 hours, facilitated by cesium carbonate (Cs₂CO₃) as a base. This method achieves moderate yields (49–60%) but requires careful control of moisture to prevent hydrolysis of the ester intermediate.

Buchwald-Hartwig Amination

Transition metal-catalyzed cross-coupling offers improved efficiency. Palladium-catalyzed amination between 4-bromo-tetrahydroquinazoline and piperidine-3-carboxylic acid derivatives in the presence of Xantphos ligand and potassium tert-butoxide has been reported for analogous structures. While yields exceed 70%, this method demands anhydrous conditions and rigorous purification to remove metal residues.

Multi-Step Synthesis Approaches

Combining the above steps into a unified protocol ensures efficient large-scale production:

Sequential Three-Step Synthesis

  • Tetrahydroquinazoline Core Formation : Cyclocondensation of tetrahydrophthalic anhydride with urea in toluene (77% yield).

  • Piperidine Coupling : Nucleophilic substitution with piperidine-3-carboxylic acid ethyl ester using Cs₂CO₃ in MeCN/DCM (49% yield).

  • Ester Hydrolysis : Treatment with 1 M NaOH in THF at 60°C (83% yield).

This sequence affords the target compound in an overall yield of 31%, with purity >95% after recrystallization from ethanol.

Convergent Route

Parallel synthesis of the tetrahydroquinazoline and piperidine fragments, followed by late-stage coupling, reduces cumulative side reactions. For instance, pre-forming 4-amino-tetrahydroquinazoline and reacting it with activated piperidine-3-carboxylic acid (e.g., as a mixed carbonic anhydride) improves coupling efficiency to 65%.

Optimization and Catalysis

Solvent and Base Effects

  • Solvents : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity in coupling steps, while toluene optimizes cyclocondensation.

  • Bases : Cs₂CO₃ outperforms K₂CO₃ or NaH in minimizing ester hydrolysis during piperidine attachment.

Catalytic Enhancements

  • Microwave Assistance : Reducing reaction times from 18 hours to 30 minutes in cyclization steps improves throughput without compromising yield.

  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters under mild conditions (pH 7, 37°C), avoiding racemization .

Chemical Reactions Analysis

Types of Reactions: 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. These interactions are mediated by the compound’s unique structural features, which allow it to fit into the binding pockets of target molecules.

Comparison with Similar Compounds

Key Observations:

The pyrazole ring in the analog may confer greater aromaticity and hydrogen-bonding capacity compared to the saturated piperidine ring, influencing target binding and pharmacokinetics.

Regulatory and Ecological Profiles :

  • The pyrazole analog is classified as hazardous waste, but the target compound’s regulatory status remains undefined in the absence of specific data. Ecological impacts (e.g., biodegradability, toxicity to aquatic life) are unreported for both compounds.

Biological Activity

1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article explores its structural characteristics, synthesis methods, biological interactions, and potential therapeutic applications.

Structural Characteristics

The compound features a piperidine ring fused with a tetrahydroquinazoline moiety , which contributes to its unique pharmacological profile. The presence of a carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Synthesis

The synthesis of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid typically involves multi-step processes that can yield varying degrees of purity and yield. Common methods include:

  • Formation of Tetrahydroquinazoline : Starting from readily available precursors such as amino acids or related compounds.
  • Piperidine Ring Formation : Utilizing cyclization reactions to integrate the piperidine structure.
  • Carboxylation : Introducing the carboxylic acid group through various chemical transformations.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

1. Enzyme Inhibition

Studies have shown that 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid can act as an inhibitor for several enzymes involved in critical metabolic pathways. For example:

  • It has been studied for its potential to inhibit soluble epoxide hydrolase , which plays a role in regulating blood pressure and inflammation .

2. Antiviral Properties

The compound has demonstrated activity against certain viral strains. Its structural similarity to naturally occurring compounds allows it to interact effectively with viral proteins:

  • Preliminary studies suggest potential efficacy against viruses by disrupting their replication mechanisms .

3. Anticancer Activity

Similar compounds have shown promise in cancer treatment by inducing apoptosis in cancer cell lines:

  • The tetrahydroquinazoline moiety is particularly noted for its ability to target cancer-specific pathways .

Case Studies

Case Study 1: Antiviral Activity
A study evaluating the antiviral properties of related tetrahydroquinazolines found that modifications to the piperidine structure could enhance efficacy against specific viral targets. The results indicated that derivatives with increased lipophilicity showed improved cellular uptake and antiviral activity .

Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers identified that 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid exhibited competitive inhibition against key metabolic enzymes involved in lipid metabolism. The IC50 values were recorded in the micromolar range, indicating promising therapeutic potential .

Comparative Analysis

To better understand the biological activity of 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid compared to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acidPiperidine + TetrahydroquinazolineEnzyme inhibition; antiviral; anticancer
4-(Piperazin-1-yl)-5,6-dihydroquinazolinePiperazine + QuinazolineAntiviral activity
6-AminoquinazolineAmino group + QuinazolineKinase inhibition

Q & A

Q. What synthetic routes are recommended for 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Multi-step synthesis : Start with condensation of a substituted aldehyde (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives, followed by cyclization using palladium or copper catalysts in solvents like DMF or toluene. Post-cyclization functionalization (e.g., carboxylation) is critical for introducing the carboxylic acid group .
  • Optimization : Reaction temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity significantly impact yield. For example, DMF enhances cyclization efficiency compared to toluene, but may require purification via column chromatography to remove byproducts .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood due to potential respiratory irritation from volatile intermediates .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tetrahydroquinazolinyl moiety. Stability tests (e.g., HPLC monitoring over 30 days) confirm degradation <5% under these conditions .

Q. What analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the tetrahydroquinazoline ring (δ 2.5–3.5 ppm for piperidine protons) and carboxylic acid proton (δ 10–12 ppm). Compare with reference spectra of analogous quinazoline derivatives .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 275.12) and detect impurities (e.g., incomplete cyclization products) .

Advanced Research Questions

Q. How does the tetrahydroquinazoline core influence the compound’s biological activity compared to fully aromatic quinazolines?

Methodological Answer:

  • Structure-activity relationship (SAR) : The saturated 5,6,7,8-tetrahydroquinazoline ring reduces planarity, potentially enhancing solubility and altering binding to enzymatic targets (e.g., kinase inhibitors). Conduct comparative assays (e.g., enzyme inhibition IC₅₀) against aromatic analogs .
  • Computational modeling : Use molecular docking (AutoDock Vina) to compare binding modes with protein targets (e.g., EGFR kinase). The piperidine-3-carboxylic acid group may form salt bridges with lysine residues, improving affinity .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Methodological Answer:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for cytotoxicity) and bacterial strains (e.g., E. coli ATCC 25922). Control variables like compound purity (>95% by HPLC) and solvent (DMSO concentration ≤0.1%) .
  • Mechanistic studies : Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells, clarifying mode of action .

Q. What strategies optimize regioselectivity during functionalization of the piperidine ring?

Methodological Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the piperidine nitrogen during carboxylation. Deprotect with TFA/CH₂Cl₂ (1:4 v/v) post-reaction .
  • Catalytic control : Employ Pd(OAc)₂ with ligands (e.g., XPhos) to direct C–H activation at the 3-position of piperidine. Monitor regioselectivity via LC-MS/MS .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression (e.g., carbonyl formation at 1700 cm⁻¹). Adjust feed rates of reagents dynamically .
  • Design of experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, catalyst loading, stirring rate) for consistent yield (>85%) and purity (>98%) .

Data Contradiction Analysis

Q. How should discrepancies in reported solubility profiles (aqueous vs. DMSO) be addressed?

Methodological Answer:

  • Solubility testing : Use standardized protocols (e.g., shake-flask method) in PBS (pH 7.4) and DMSO. Centrifuge at 14,000 rpm for 15 min to separate undissolved particles. Validate via UV-Vis spectroscopy (λ = 260 nm) .
  • pH-dependent solubility : Conduct pH-solubility profiling (pH 2–9) to identify ionization states. The carboxylic acid group (pKa ~4.5) increases solubility above pH 5 .

Q. What causes variability in reported melting points (e.g., 185–186.5°C vs. 151–152°C)?

Methodological Answer:

  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms. Recrystallize from solvents like ethanol/water (70:30) to isolate the thermodynamically stable form .
  • Purity impact : Use preparative HPLC to remove impurities (e.g., residual solvents), which depress melting points. Report purity alongside mp data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.